molecular formula C5H9BrO B1268175 2-Bromopentan-3-one CAS No. 815-52-1

2-Bromopentan-3-one

Cat. No.: B1268175
CAS No.: 815-52-1
M. Wt: 165.03 g/mol
InChI Key: VUDTYIUNUSPULX-UHFFFAOYSA-N
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Description

2-Bromopentan-3-one is an organic compound with the molecular formula C5H9BrO. It is a brominated ketone, specifically a brominated derivative of pentanone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

2-Bromopentan-3-one has diverse applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Safety and Hazards

2-Bromopentan-3-one is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopentan-3-one can be synthesized through the bromination of pentan-3-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pentanone molecule.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The reaction is carefully monitored to optimize yield and purity, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromopentan-3-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxypentan-3-one, 2-cyanopentan-3-one, or 2-aminopentan-3-one can be formed.

    Reduction: 2-Bromopentan-3-ol is formed.

    Oxidation: 2-Bromopentanoic acid or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Bromopentan-3-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The compound can interact with various molecular targets, including enzymes and proteins, leading to modifications that affect their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromopentan-3-one
  • 3-Bromopentan-2-one
  • 2-Bromo-2-methylbutan-3-one

Uniqueness

2-Bromopentan-3-one is unique due to its specific bromination at the second carbon position and the presence of a carbonyl group at the third position. This structural arrangement imparts distinct reactivity and properties compared to other brominated ketones. Its selective reactivity makes it valuable in targeted chemical synthesis and research applications.

Properties

IUPAC Name

2-bromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDTYIUNUSPULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337844
Record name 2-bromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-52-1
Record name 2-Bromo-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-pentanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key chemical transformation studied in relation to 2-bromopentan-3-one in this research?

A1: The research paper primarily focuses on understanding the rates of ionization and enolization of various aliphatic ketones, including this compound, in aqueous solutions with different catalysts []. These reactions are fundamental in organic chemistry and impact a molecule's reactivity.

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